molecular formula C13H19NO3 B043872 tert-Butyl (2-hydroxyethyl)phenylcarbamate CAS No. 121492-10-2

tert-Butyl (2-hydroxyethyl)phenylcarbamate

Cat. No. B043872
CAS RN: 121492-10-2
M. Wt: 237.29 g/mol
InChI Key: GYRDREFSISCMKG-UHFFFAOYSA-N
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Description

“tert-Butyl (2-hydroxyethyl)phenylcarbamate” is a chemical compound that has been studied for its potential use in the synthesis of chiral organoselenanes and organotelluranes . It has a molecular formula of C13H19NO3 .


Synthesis Analysis

The synthesis of “tert-Butyl (2-hydroxyethyl)phenylcarbamate” has been studied via lipase-catalyzed transesterification reaction . The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-hydroxyethyl)phenylcarbamate” consists of a tert-butyl group, a phenyl group, a carbamate group, and a 2-hydroxyethyl group . The average mass of the molecule is 237.295 Da .


Chemical Reactions Analysis

The enzymatic kinetic resolution of “tert-Butyl (2-hydroxyethyl)phenylcarbamate” via lipase-catalyzed transesterification reaction has been studied . The carbamate was resolved by Candida antarctica lipase B (CAL-B), leading to the optically pure ®- and (S)-enantiomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (2-hydroxyethyl)phenylcarbamate” include a molecular weight of 237.29 g/mol . The melting point is between 74-78°C .

Mechanism of Action

Target of Action

Tert-butyl N-(2-hydroxyethyl)-N-phenylcarbamate, also known as N-Boc-Phenylglycinol, is a chemical compound used in various biochemical applications. It’s known that it’s used as a building block in the synthesis of other complex molecules, including chiral organoselenanes and organotelluranes .

Mode of Action

The compound itself doesn’t interact directly with biological targets. Instead, it serves as a precursor in chemical reactions. For instance, it undergoes enzymatic kinetic resolution via lipase-catalyzed transesterification reaction . This process leads to the optically pure ®- and (S)-enantiomers of the compound, which can be used in further chemical syntheses .

Biochemical Pathways

As a chemical precursor, N-Boc-Phenylglycinol doesn’t directly affect any biochemical pathways. For example, organoselenanes and organotelluranes, which can be synthesized from the enantiomers of this compound, have been investigated as inhibitors of certain enzymes .

Result of Action

The primary result of the action of N-Boc-Phenylglycinol is the production of other chemical compounds. For instance, it can be used to produce optically pure ®- and (S)-enantiomers via lipase-catalyzed transesterification . These enantiomers can then be used as precursors for the synthesis of other compounds, such as organoselenanes and organotelluranes .

Action Environment

The action of N-Boc-Phenylglycinol is influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For example, the lipase-catalyzed transesterification of this compound is performed under specific conditions to ensure the production of the desired enantiomers .

Future Directions

The future directions of “tert-Butyl (2-hydroxyethyl)phenylcarbamate” research could involve its use as a key intermediate in the synthesis of chiral organoselenanes and organotelluranes . The chiral building blocks could be applied as advanced synthetic intermediates of organotelluranes and organoselenanes .

properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRDREFSISCMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640996
Record name tert-Butyl (2-hydroxyethyl)phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-hydroxyethyl)phenylcarbamate

CAS RN

121492-10-2
Record name 1,1-Dimethylethyl N-(2-hydroxyethyl)-N-phenylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121492-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2-hydroxyethyl)phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a THF solution containing 0.30 g of lithium borohydride, 1.30 g of N-(tert-butoxycarbonyl)phenylglycine methyl ester was added under ice cooling. To the resultant solution, methanol was added dropwise under ice cooling and stirred overnight at room temperature. Water was added to the reaction mixture, extracted with ethyl acetate. The organic layer was washed with water and saturated sodium chloride aqueous solution, successively, and dried over anhydrous sodium sulfate. The dried solution was evaporated under reduced pressure and the obtained residue was subjected to a silica gel column chromatography (hexane:ether=1:1) to give 0.41 g of the title compound.
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Q & A

Q1: How is tert-butyl (2-hydroxyethyl)phenylcarbamate utilized in the synthesis of Alafosfalin?

A1: tert-Butyl (2-hydroxyethyl)phenylcarbamate, also known as N-Boc phenylglycinol, serves as a key starting material in the multi-step synthesis of Alafosfalin []. The process involves several transformations:

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